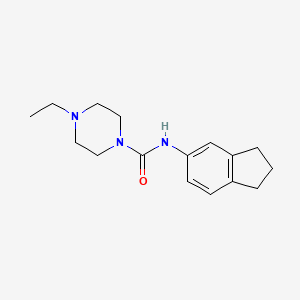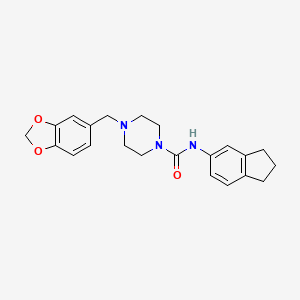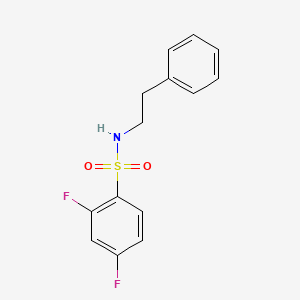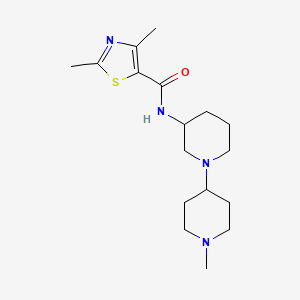![molecular formula C19H22ClFN2O B4286716 N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-N'-(4-CHLORO-2-FLUOROPHENYL)UREA](/img/structure/B4286716.png)
N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-N'-(4-CHLORO-2-FLUOROPHENYL)UREA
Descripción general
Descripción
N-[1-(4-tert-butylphenyl)ethyl]-N’-(4-chloro-2-fluorophenyl)urea: is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea functional group, which is bonded to two different aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-tert-butylphenyl)ethyl]-N’-(4-chloro-2-fluorophenyl)urea typically involves the reaction of 4-tert-butylphenyl isocyanate with 4-chloro-2-fluoroaniline. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and yield, and it is suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the nitro group if present, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Hydroxylated derivatives.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific proteins makes it useful in the study of biological pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications. It is studied for its ability to inhibit certain enzymes or receptors, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of N-[1-(4-tert-butylphenyl)ethyl]-N’-(4-chloro-2-fluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, inhibiting their activity. This binding can occur through hydrogen bonding, hydrophobic interactions, or van der Waals forces. The specific pathways involved depend on the biological context in which the compound is used.
Comparación Con Compuestos Similares
- N-[1-(4-tert-butylphenyl)ethyl]-N’-(4-chlorophenyl)urea
- N-[1-(4-tert-butylphenyl)ethyl]-N’-(4-fluorophenyl)urea
- N-[1-(4-tert-butylphenyl)ethyl]-N’-(2-fluorophenyl)urea
Comparison: Compared to its similar compounds, N-[1-(4-tert-butylphenyl)ethyl]-N’-(4-chloro-2-fluorophenyl)urea is unique due to the presence of both chloro and fluoro substituents on the aromatic ring. This dual substitution enhances its chemical reactivity and potential applications. The tert-butyl group also contributes to its stability and hydrophobicity, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
1-[1-(4-tert-butylphenyl)ethyl]-3-(4-chloro-2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2O/c1-12(13-5-7-14(8-6-13)19(2,3)4)22-18(24)23-17-10-9-15(20)11-16(17)21/h5-12H,1-4H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEAFVQKPCOUNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-CHLORO-2-FLUOROPHENYL)-N'-[4-(PIPERIDINOCARBONYL)PHENYL]UREA](/img/structure/B4286664.png)
![1-(4-Chloro-2-fluorophenyl)-3-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4286670.png)


![N-(2,6-diethylphenyl)-2-{[4-ethyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4286687.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4286708.png)
![N-(4-CHLORO-2-FLUOROPHENYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4286721.png)

![N-[4-(ETHYLSULFAMOYL)PHENYL]-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE](/img/structure/B4286723.png)
![Propan-2-yl 4-({[4-(butan-2-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B4286740.png)
![N-[3-(4-BUTYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE](/img/structure/B4286746.png)
